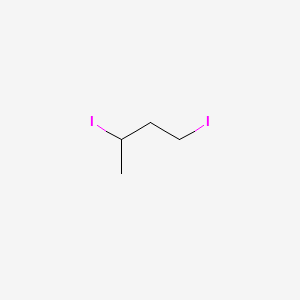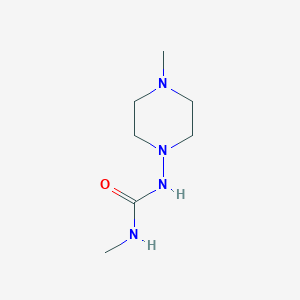
(2-Chlorohexyl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorohexyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C6H13Cl3OP. It is a colorless to pale yellow liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of both phosphonic and chloroalkyl functional groups, making it valuable in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
(2-Chlorohexyl)phosphonic dichloride can be synthesized through the reaction of hexylphosphonic dichloride with thionyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:
C6H13P(O)Cl2+SOCl2→C6H13Cl3OP+SO2+HCl
Industrial Production Methods
In industrial settings, this compound is produced in large-scale reactors where precise control of temperature and pressure is maintained to ensure high yield and purity. The use of continuous flow reactors is common to optimize the reaction conditions and minimize the formation of by-products.
化学反応の分析
Types of Reactions
(2-Chlorohexyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroalkyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The phosphonic group can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphine derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products include (2-aminohexyl)phosphonic dichloride, (2-hydroxyhexyl)phosphonic dichloride, and (2-mercaptohexyl)phosphonic dichloride.
Oxidation Reactions: Products include hexylphosphonic acid and hexylphosphonates.
Reduction Reactions: Products include hexylphosphine derivatives.
科学的研究の応用
(2-Chlorohexyl)phosphonic dichloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds, which are important in the development of pesticides, flame retardants, and plasticizers.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in the development of antiviral and anticancer agents due to its ability to interact with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
作用機序
The mechanism of action of (2-Chlorohexyl)phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. The phosphonic group can form stable complexes with metal ions, while the chloroalkyl group can undergo nucleophilic substitution reactions. These interactions are crucial for its applications in catalysis, material science, and medicinal chemistry.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic dichloride: Similar in structure but with a shorter alkyl chain.
(2-Chloropropyl)phosphonic dichloride: Contains a propyl group instead of a hexyl group.
Phenylphosphonic dichloride: Contains a phenyl group instead of an alkyl group.
Uniqueness
(2-Chlorohexyl)phosphonic dichloride is unique due to its longer alkyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, reactivity, and interaction with other molecules, making it suitable for specific applications where these properties are advantageous.
特性
CAS番号 |
23897-37-2 |
|---|---|
分子式 |
C6H12Cl3OP |
分子量 |
237.5 g/mol |
IUPAC名 |
2-chloro-1-dichlorophosphorylhexane |
InChI |
InChI=1S/C6H12Cl3OP/c1-2-3-4-6(7)5-11(8,9)10/h6H,2-5H2,1H3 |
InChIキー |
HAXLKACTLZLTIC-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CP(=O)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,5-Dimethylbicyclo[3.2.0]heptan-6-one](/img/structure/B14705809.png)
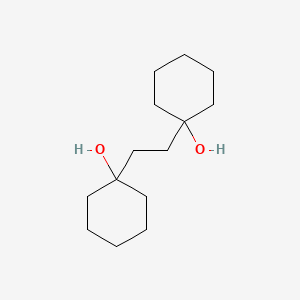
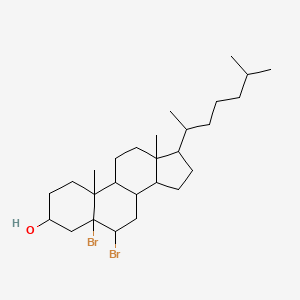
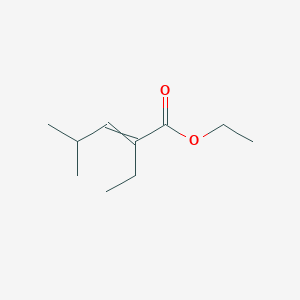
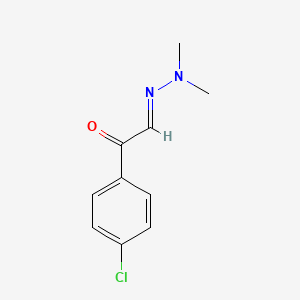

![s-(2-{[6-(Cyclopentyloxy)hexyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14705844.png)
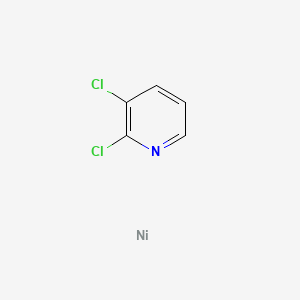
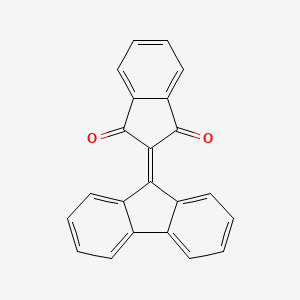
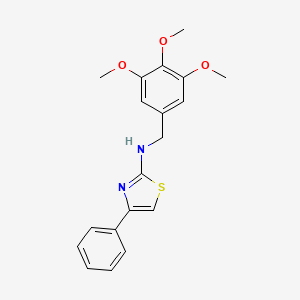
![2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-ylmethanol](/img/structure/B14705856.png)
